molecular formula C10H9ClF3NO B15237475 (S)-8-Chloro-6-(trifluoromethyl)chroman-4-amine

(S)-8-Chloro-6-(trifluoromethyl)chroman-4-amine

Cat. No.: B15237475
M. Wt: 251.63 g/mol
InChI Key: XOBHAODXLFYNME-QMMMGPOBSA-N
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Description

(S)-8-Chloro-6-(trifluoromethyl)chroman-4-amine is a compound belonging to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine and trifluoromethyl groups in the structure enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

The synthesis of (S)-8-Chloro-6-(trifluoromethyl)chroman-4-amine involves several steps. One common method includes the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid, followed by cyclization and amination . Industrial production methods often involve optimizing reaction conditions to improve yield and purity. For example, using specific catalysts and solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

(S)-8-Chloro-6-(trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic acid, potassium carbonate, and trifluoromethanesulfonic acid . Major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of corresponding ketones, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (S)-8-Chloro-6-(trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets. The presence of chlorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors. This interaction can modulate various biological pathways, leading to its therapeutic effects . For example, it may inhibit specific enzymes involved in disease progression, thereby providing potential therapeutic benefits .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H9ClF3NO

Molecular Weight

251.63 g/mol

IUPAC Name

(4S)-8-chloro-6-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H9ClF3NO/c11-7-4-5(10(12,13)14)3-6-8(15)1-2-16-9(6)7/h3-4,8H,1-2,15H2/t8-/m0/s1

InChI Key

XOBHAODXLFYNME-QMMMGPOBSA-N

Isomeric SMILES

C1COC2=C([C@H]1N)C=C(C=C2Cl)C(F)(F)F

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2Cl)C(F)(F)F

Origin of Product

United States

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